Increased Lipophilicity (LogP) of 6,7,8-Trichloroimidazo[1,2-b]pyridazine Relative to Less Halogenated Analogs
6,7,8-Trichloroimidazo[1,2-b]pyridazine exhibits a logP of 2.69, which is 1.31 units higher than 6-chloroimidazo[1,2-b]pyridazine (logP = 1.38) and 0.65 units higher than 6,8-dichloroimidazo[1,2-b]pyridazine (logP = 2.04) [1]. This substantial increase in lipophilicity arises from the additional chlorine substitution and directly influences membrane permeability and hydrophobic target engagement [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | logP = 2.69 |
| Comparator Or Baseline | 6-chloroimidazo[1,2-b]pyridazine: logP = 1.38; 6,8-dichloroimidazo[1,2-b]pyridazine: logP = 2.04 |
| Quantified Difference | +1.31 logP units vs. 6-chloro; +0.65 logP units vs. 6,8-dichloro |
| Conditions | Calculated partition coefficient (ClogP) as reported on commercial vendor datasheets |
Why This Matters
This higher lipophilicity is critical for designing kinase inhibitors that must cross cell membranes and engage hydrophobic ATP-binding pockets; procurement of the trichloro analog ensures access to a more hydrophobic starting point for lead optimization.
- [1] ChemSpace. 6,7,8-trichloroimidazo[1,2-b]pyridazine | LogP = 2.69. BoC Sciences. 6-Chloroimidazo[1,2-b]pyridazine | LogP = 1.38270. ChemSrc. 6,8-Dichloroimidazo[1,2-b]pyridazine | LogP = 2.03610. View Source
- [2] Garro, H., et al. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 2021, 226, 113815. View Source
